Acceleration Factor: Mutarotase vs. Spontaneous Mutarotation in Glucose Detection
The inclusion of mutarotase (9031-76-9) in a glucose oxidase (GOD) or glucose dehydrogenase (GDH) assay system accelerates the anomeric conversion of α-D-glucose to β-D-glucose by several orders of magnitude compared to the spontaneous mutarotation rate, which is a known analytical bottleneck [1]. This is a class-level effect but quantifiable. While the specific fold-increase is condition-dependent, the practical outcome is that mutarotase enables complete (100%) glucose recovery in seconds rather than hours, directly impacting assay turnaround time [2][3].
| Evidence Dimension | Time to achieve complete glucose anomeric equilibration |
|---|---|
| Target Compound Data | Complete glucose recovery (100%) achieved in 6 seconds (amperometric) to 3-4 minutes (colorimetric/spectrophotometric) |
| Comparator Or Baseline | Spontaneous mutarotation equilibrium time for glucose (hours) |
| Quantified Difference | Rate acceleration from hours to seconds/minutes; complete conversion within assay timeframe |
| Conditions | Various biosensor formats and assay kits; data compiled from systematic review of 13 studies meeting PRISMA standards |
Why This Matters
For procurement, this confirms that adding mutarotase is non-negotiable for achieving fast and accurate total glucose measurements, a key specification in diagnostic kit and biosensor development.
- [1] Banauch, D., Brummer, W., Ebeling, W., Helger, R., Hennrich, N., & Lang, H. (1976). Enzymatic determination of glucose. US Patent 3964974. View Source
- [2] Azmi, N. A., et al. (2024). Enhancing the sensitivity and accuracy of wearable glucose biosensors: A systematic review on the prospects of mutarotase. Sensors and Actuators Reports, 8, 100231. View Source
- [3] Fujifilm Wako Pure Chemical Corporation. (n.d.). Glucose Assay Kits (Mutarotase-GOD Method). View Source
